molecular formula C12H14O3 B2919861 Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate CAS No. 2091362-20-6

Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B2919861
CAS RN: 2091362-20-6
M. Wt: 206.241
InChI Key: TXMPLJRXZNYTKV-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Tissue Distribution and Potential Demethylation Pathways

Research has explored the presence and potential roles of various cytosine modifications in mammalian tissue. In a study by Globisch et al. (2010), 5-Hydroxymethylcytosine (hmC) was identified as a modified base generated from 5-methylcytosine, possibly representing an intermediate in active demethylation processes. This could involve further oxidation to a formyl or carboxyl group, followed by deformylation or decarboxylation. The study utilized LC-MS methods to determine the levels of hmC in mouse tissues and searched for active demethylation intermediates such as 5–formylcytosine (fC), 5-carboxylcytosine (caC), and 5–hydroxymethyluracil (hmU) (Globisch et al., 2010).

Polymerization and Material Properties

The synthesis and characterization of benzofulvene derivatives related to Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate have been investigated. Cappelli et al. (2007) examined the polymerization capabilities of these derivatives, revealing interesting properties such as thermoreversible polymerization/depolymerization, variable degrees of π-stacking, and high solubility in organic solvents. These polymers, based on functionalized indene monomeric units, have potential applications in material science (Cappelli et al., 2007).

Biobased Polymer Synthesis

In the context of creating sustainable materials, the enzymatic synthesis of biobased polyesters using compounds like 2,5-Bis(hydroxymethyl)furan as building blocks has been explored. Jiang et al. (2014) demonstrated the successful creation of novel biobased furan polyesters, highlighting the potential of such compounds in developing environmentally friendly materials (Jiang et al., 2014).

Photoremovable Protecting Groups in Chemical Synthesis

The development of new photoremovable protecting groups is crucial in organic synthesis. Šebej et al. (2013) introduced a photoremovable protecting group with significant absorption at ∼520 nm, suitable for the release of carboxylates or phosphates. This innovation could be relevant for controlled release in various chemical reactions (Šebej et al., 2013).

Renewable PET Production

The synthesis of renewable PET (polyethylene terephthalate) precursors has been investigated using biomass-derived furans. Pacheco et al. (2015) identified main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate. This research contributes to the development of sustainable plastics (Pacheco et al., 2015).

properties

IUPAC Name

methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-4-5-11-8(6-9)2-3-10(11)7-13/h4-6,10,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMPLJRXZNYTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091362-20-6
Record name methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
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